Diamidothiazole derivative 1
Description
Diamidothiazole derivative 1 belongs to the thiazole-based compound class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazoles are renowned for their structural versatility, enabling diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities . Such derivatives are typically synthesized via condensation reactions involving thiosemicarbazides and aldehydes or ketones, as exemplified in the synthesis of thiadiazole-fused derivatives (e.g., compound II in ) .
The pharmacological relevance of this compound likely stems from its similarity to other bioactive thiazole derivatives. For instance, imidazo-thiadiazole derivatives (e.g., 2-aralkyl-5-substituted-6-(4′-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazoles) exhibit potent anticancer activity, with IC₅₀ values in the micromolar range against human cancer cell lines .
Properties
Molecular Formula |
C19H19N7O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-N-(4-piperazin-1-ylpyridin-3-yl)-4-N-pyridin-3-yl-1,3-thiazole-2,4-dicarboxamide |
InChI |
InChI=1S/C19H19N7O2S/c27-17(23-13-2-1-4-21-10-13)15-12-29-19(25-15)18(28)24-14-11-22-5-3-16(14)26-8-6-20-7-9-26/h1-5,10-12,20H,6-9H2,(H,23,27)(H,24,28) |
InChI Key |
VFDWSNCXADMJQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=NC=C2)NC(=O)C3=NC(=CS3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamidothiazole derivative 1 typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:
- Thiosemicarbazide reacts with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form thiosemicarbazone.
- The thiosemicarbazone undergoes cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Mechanism for Thiazolidinone Formation
-
Imine Intermediate Formation : Aldehydes react with amines to form imine intermediates.
-
Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, facilitated by acid catalysis (e.g., β-cyclodextrin-SO₃H).
-
Cyclization and Dehydration : Intramolecular cyclization followed by dehydration yields thiazolidinones .
Structural Analysis and Characterization
-
Spectral Data :
Pharmacological and Functional Studies
-
Antimicrobial Activity :
-
Cytotoxicity :
Comparison of Reaction Conditions
Challenges and Optimizations
-
Mechanistic Uncertainty : Reaction pathways for oxadiazoles require computational studies (e.g., PM3 calculations) to determine intermediates and electron effects .
-
Efficiency : Traditional methods often involve hazardous reagents, prompting greener alternatives like microwave-assisted synthesis .
While Diamidothiazole derivative 1 is not explicitly covered in the provided literature, the above synthesis strategies, mechanisms, and analytical frameworks for related heterocycles offer a foundational understanding. For compound-specific data, direct experimental studies or synthesis reports would be required.
Scientific Research Applications
Diamidothiazole derivative 1 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for treating bacterial infections, fungal infections, and certain types of cancer.
Mechanism of Action
Diamidothiazole derivative 1 can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent with a different mechanism of action.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness: this compound is unique due to its dual amide functional groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Activities
Q & A
Q. How can researchers design dose-response studies to minimize off-target effects of this compound?
- Methodology : Use a logarithmic concentration range (1 nM–100 μM) in cell-based assays. Include counter-screens against non-target proteins (e.g., kinase panels) and primary human cells to assess selectivity. Normalize results to vehicle controls (DMSO <0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
